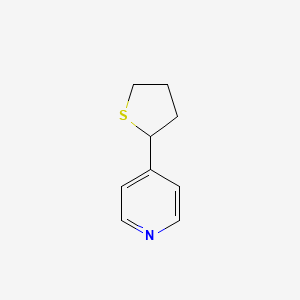

4-(Thiolan-2-yl)pyridine

Description

4-(Thiolan-2-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted at the 4-position with a thiolan (tetrahydrothiophene) moiety. For instance, thiolan-based substituents are known to influence lipophilicity, solubility, and binding interactions in biological systems .

Properties

Molecular Formula |

C9H11NS |

|---|---|

Molecular Weight |

165.26 g/mol |

IUPAC Name |

4-(thiolan-2-yl)pyridine |

InChI |

InChI=1S/C9H11NS/c1-2-9(11-7-1)8-3-5-10-6-4-8/h3-6,9H,1-2,7H2 |

InChI Key |

PTDLMLOSMYPGAV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(SC1)C2=CC=NC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The following analysis compares 4-(Thiolan-2-yl)pyridine with analogous compounds from the provided evidence, focusing on substituent effects, physicochemical properties, and bioactivity.

Substituent Effects on Physicochemical Properties

Key differences arise from the nature of substituents on the pyridine ring:

- 4-(1-Aminoethyl)pyridine (): Features an aminoethyl group. Solvent-dependent electronic transitions were observed, with absorption maxima shifting in water versus the gas phase .

- 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)pyridine derivatives (): Chloro and aryl substituents increase molecular weight (466–545 g/mol) and melting points (268–287°C). Nitro and bromo groups further enhance thermal stability .

- Pyridin-2-one derivatives (): Hydroxy and acetylphenyl groups reduce melting points compared to halogenated analogs, likely due to hydrogen bonding and steric effects .

Table 1: Comparative Physicochemical Data

Electronic and Spectroscopic Properties

- 4-(1-Aminoethyl)pyridine: Exhibits strong absorption in UV-Vis spectra due to π→π* transitions, with solvent polarity affecting λmax (B3LYP and B3PW91 functionals show similar trends) .

- Chloro-substituted pyridines (): IR spectra show C-Cl stretches at ~750 cm⁻¹, while ¹H NMR reveals aromatic proton shifts at δ 6.8–8.2 ppm .

- Thiolan-substituted analogs : Expected to show S-C and S-H vibrational modes in IR (500–700 cm⁻¹) and deshielded pyridine protons in ¹H NMR (δ 7.5–8.5 ppm), though experimental data are absent in the evidence.

Table 2: Bioactivity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.